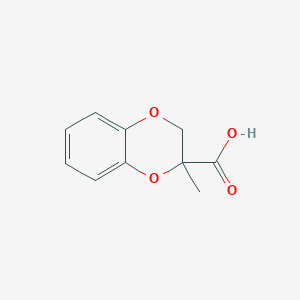![molecular formula C12H15F3N2 B2978154 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine CAS No. 2097857-88-8](/img/structure/B2978154.png)
4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a derivative of Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthetic methods for introducing TFMP groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline, a similar compound, is C12H15F3N2 . It has an average mass of 244.256 Da and a monoisotopic mass of 244.118729 Da .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The demand for TFMP derivatives has been increasing steadily due to their superior pest control properties when compared to traditional phenyl-containing insecticides .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Studies:
- Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research highlights their potential use in protecting metals from corrosion (Kaya et al., 2016).
Chemistry of Heterocycles:
- Studies have shown the synthesis and chemical reactions of various piperidine and pyridine derivatives. These compounds have applications in the synthesis of complex molecules, indicating their importance in organic chemistry and drug discovery (Haskins & Knight, 2002), (Kumar et al., 2008).
Synthesis of Polyfunctionalized Piperidine Derivatives:
- Research has been conducted on the synthesis of new polyfunctionalized piperidine derivatives, which are crucial for developing unconventional substitution patterns in chemical compounds. This is significant for creating new materials and pharmaceuticals (Crotti, Berti & Pineschi, 2011).
Development of Novel Antimycobacterial Agents:
- Piperidine derivatives have been evaluated for their antimycobacterial properties. This is particularly relevant in the context of drug-resistant tuberculosis, where new therapeutic agents are urgently needed (Kumar et al., 2008).
Synthesis and Evaluation of Antiviral and Antitumor Agents:
- Certain piperidine analogues have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The efficacy of these compounds in inhibiting blood vessel formation and interacting with DNA highlights their relevance in cancer research and treatment (Kambappa et al., 2017).
Mecanismo De Acción
Target of Action
Piperidine and pyridine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with various biological targets.
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Piperidine derivatives, for example, have been shown to inhibit certain enzymes . .
Biochemical Pathways
Again, without knowing the specific targets, it’s challenging to determine the biochemical pathways that “4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine” might affect. Piperidine derivatives have been involved in a variety of biochemical pathways due to their presence in many different classes of drugs .
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives and the exploration of their wide-ranging potential applications will continue to be an important area of research in the future .
Propiedades
IUPAC Name |
4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-7-17(8-4-11)9-10-1-5-16-6-2-10/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNTVLAPZSDAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)
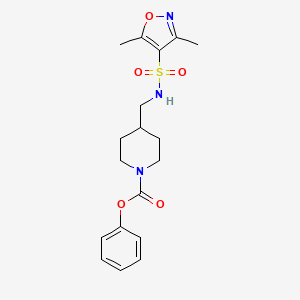
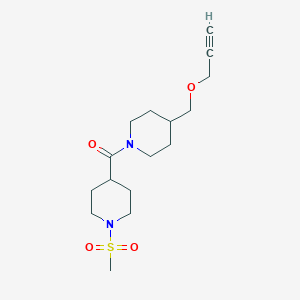
![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2978081.png)
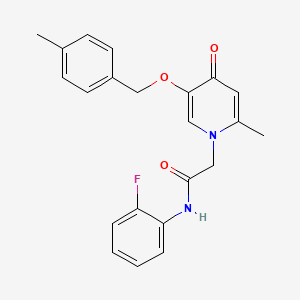
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)
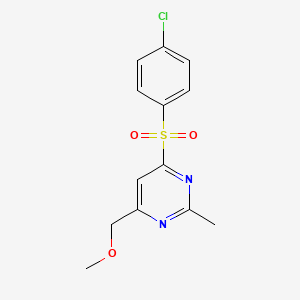
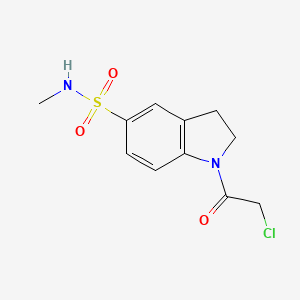
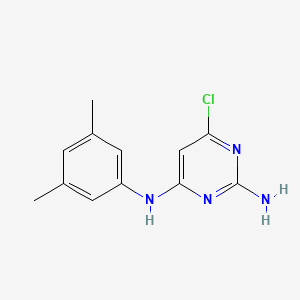
![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)
![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)
